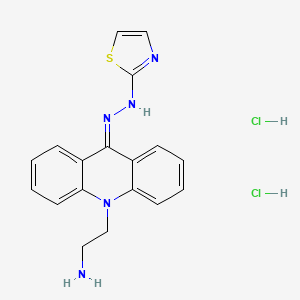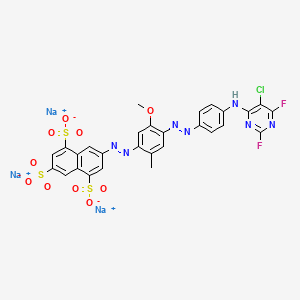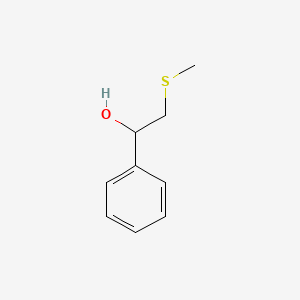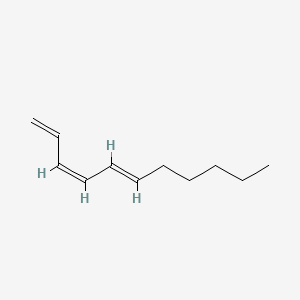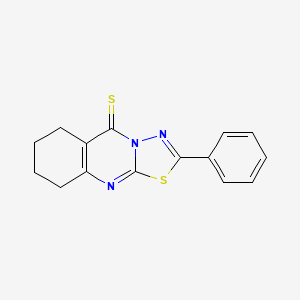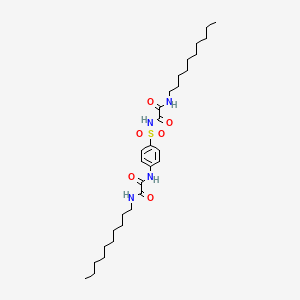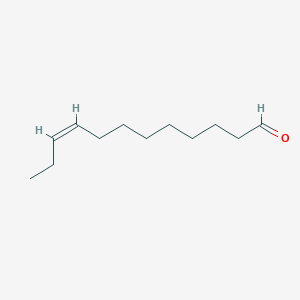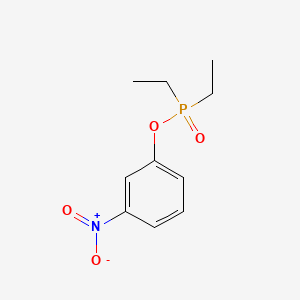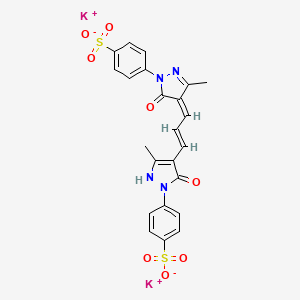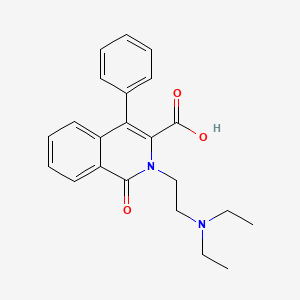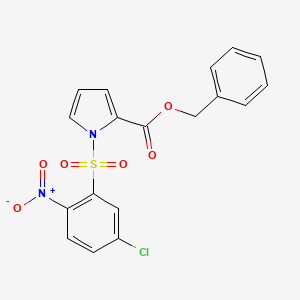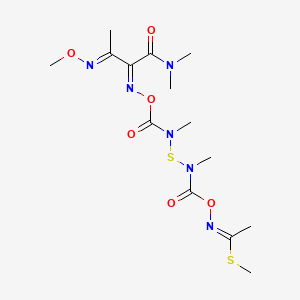
8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 8-Hydroxy-7-((3-méthyl-2-butényl)oxy)-2H-1-benzopyran-2-one est un composé appartenant à la classe des flavonoïdes. Les flavonoïdes sont un groupe de substances naturelles présentant des structures phénoliques variables et sont reconnus pour leurs effets bénéfiques sur la santé. Ce composé particulier se caractérise par la présence d'un groupe hydroxyle en position 8 et d'un groupe prényle en position 7 du cycle benzopyranique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 8-Hydroxy-7-((3-méthyl-2-butényl)oxy)-2H-1-benzopyran-2-one implique généralement les étapes suivantes :
Matière de départ : La synthèse commence avec un dérivé de benzopyran approprié.
Hydroxylation : Le groupe hydroxyle peut être introduit via une réaction d'hydroxylation utilisant un agent oxydant approprié.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement une synthèse chimique à grande échelle utilisant les étapes mentionnées ci-dessus, optimisées pour le rendement et la pureté. Le processus comprendrait :
Réacteurs discontinus ou à écoulement continu : Pour garantir des conditions réactionnelles constantes et une évolutivité.
Purification : Techniques telles que la cristallisation, la distillation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
La 8-Hydroxy-7-((3-méthyl-2-butényl)oxy)-2H-1-benzopyran-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone ou en aldéhyde.
Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle ou modifier le groupe prényle.
Substitution : Le groupe prényle peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple :
Oxydation : Formation d'un dérivé cétone ou aldéhyde.
Réduction : Formation d'un dérivé déshydroxylé ou de prényle modifié.
Substitution : Formation d'un dérivé de benzopyran substitué.
4. Applications de la recherche scientifique
La 8-Hydroxy-7-((3-méthyl-2-butényl)oxy)-2H-1-benzopyran-2-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme précurseur ou intermédiaire dans la synthèse d'autres flavonoïdes complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antioxydantes, anti-inflammatoires et antimicrobiennes.
Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment les activités anticancéreuses et neuroprotectrices.
Industrie : Utilisé dans le développement de produits cosmétiques en raison de ses propriétés potentielles de blanchiment de la peau et anti-âge.
5. Mécanisme d'action
Le mécanisme d'action de la 8-Hydroxy-7-((3-méthyl-2-butényl)oxy)-2H-1-benzopyran-2-one implique son interaction avec diverses cibles moléculaires et voies :
Activité antioxydante : Le groupe hydroxyle peut donner des atomes d'hydrogène pour neutraliser les radicaux libres.
Inhibition enzymatique : Le composé peut inhiber des enzymes telles que la tyrosinase, qui est impliquée dans la production de mélanine.
Transduction du signal : Il peut moduler les voies de signalisation liées à l'inflammation et à la prolifération cellulaire.
Applications De Recherche Scientifique
8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex flavonoids.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and neuroprotective activities.
Industry: Utilized in the development of cosmetic products due to its potential skin-whitening and anti-aging properties.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase, which is involved in melanin production.
Signal Transduction: It can modulate signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
Quercetine : Un autre flavonoïde présentant des propriétés antioxydantes et anti-inflammatoires similaires.
Kaempférol : Connu pour ses effets anticancéreux et cardioprotecteurs.
Lutéoline : Présente des activités anti-inflammatoires et neuroprotectrices.
Unicité
La 8-Hydroxy-7-((3-méthyl-2-butényl)oxy)-2H-1-benzopyran-2-one est unique en raison de ses caractéristiques structurales spécifiques, telles que le groupe prényle, qui peuvent améliorer son activité biologique et sa biodisponibilité par rapport à d'autres flavonoïdes.
Propriétés
Numéro CAS |
81263-59-4 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
8-hydroxy-7-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-9(2)7-8-17-11-5-3-10-4-6-12(15)18-14(10)13(11)16/h3-7,16H,8H2,1-2H3 |
Clé InChI |
JQZMXFOESQGCRI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


